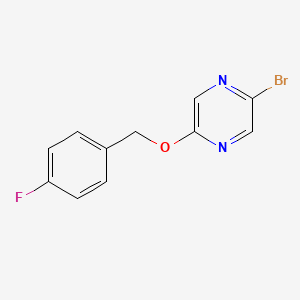
2-Bromo-5-(4-fluorobenzyloxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, which include 2-Bromo-5-(4-fluorobenzyloxy)pyrazine, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . In one study, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), a fluorine atom (F), two nitrogen atoms (N2), an oxygen atom (O), and a benzene ring.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not clearly detailed in the search results, it’s worth noting that similar compounds can undergo reactions like palladium-catalyzed homo-coupling to give the corresponding biaryl .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 283.1. More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Antiproliferative Agents
A study explored the synthesis and characterization of mixed ligand aroylhydrazone and N-donor heterocyclic Lewis base Cu(II) complexes, demonstrating significant antiproliferative effects against various human tumor cell lines. This research suggests the potential for developing novel anticancer therapies using structurally similar compounds to 2-Bromo-5-(4-fluorobenzyloxy)pyrazine (Sutradhar et al., 2017).
Antimycobacterial Activity
Pyrazine and quinoxaline derivatives, including structures related to this compound, have been synthesized and evaluated for their activity against M. tuberculosis and Mycobacterium avium. The study highlights the potential for these compounds in treating mycobacterial infections (Seitz et al., 2002).
Influenza Virus Endonuclease Inhibitors
Research on the synthesis of natural flutimide and analogous fully substituted pyrazine-2,6-diones, including compounds structurally similar to this compound, demonstrated the ability to selectively inhibit cap-dependent endonuclease activity of influenza virus A. This points towards a new avenue for developing therapeutic agents to treat influenza infections (Singh & Tomassini, 2001).
Corrosion Inhibitors
A study on the corrosion inhibitory action of pyrazine derivatives on steel surfaces utilized computational chemistry techniques to demonstrate that certain pyrazine derivatives, possibly including analogs of this compound, could serve as effective corrosion inhibitors. This research opens up potential applications in materials science and engineering (Saha et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-5-(3-fluorobenzyloxy)pyrazine, suggests that it may be hazardous. If inhaled, it is recommended to remove the person to fresh air and keep comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .
Propiedades
IUPAC Name |
2-bromo-5-[(4-fluorophenyl)methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-10-5-15-11(6-14-10)16-7-8-1-3-9(13)4-2-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSYXPODIWGOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CN=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2680229.png)


![1-Phenyl-3-[4-(piperidylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2680235.png)
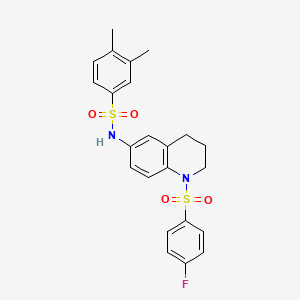
![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2680237.png)
![methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2680240.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2680243.png)


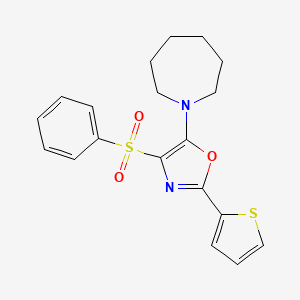
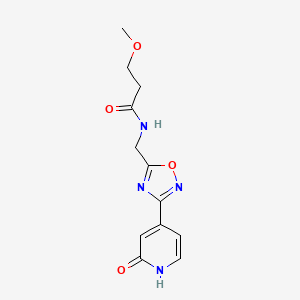
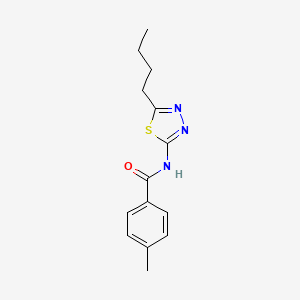
![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680251.png)